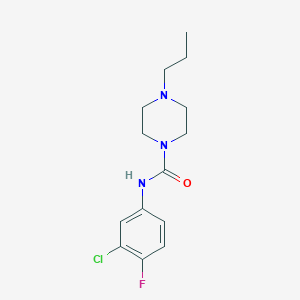
N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide involves the inhibition of GABA transaminase, an enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. It has also been shown to reduce the frequency and severity of seizures in animal models. Additionally, this compound has been found to exhibit anxiolytic and anti-addictive effects, suggesting its potential therapeutic applications in anxiety and addiction disorders.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase. However, its limited solubility in water and low bioavailability may pose challenges for its use in vivo.
Future Directions
There are several potential future directions for the study of N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide. These include further investigation of its therapeutic potential in neurological disorders such as epilepsy, addiction, and anxiety. Additionally, the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of new treatments for these disorders. Finally, the use of this compound as a tool compound to study the role of GABA in various physiological and pathological conditions may provide valuable insights into the underlying mechanisms of these disorders.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 3-chloro-4-fluoroaniline with 4-propylpiperazine in the presence of a coupling agent and a base to form the intermediate compound. The intermediate is then reacted with carboxylic acid to yield the final product.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-propyl-1-piperazinecarboxamide has been extensively studied in various preclinical and clinical studies. It has been shown to exhibit anticonvulsant, anxiolytic, and anti-addictive effects in animal models. Additionally, this compound has been found to enhance the activity of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFN3O/c1-2-5-18-6-8-19(9-7-18)14(20)17-11-3-4-13(16)12(15)10-11/h3-4,10H,2,5-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOWYPPCJGFNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5365419.png)
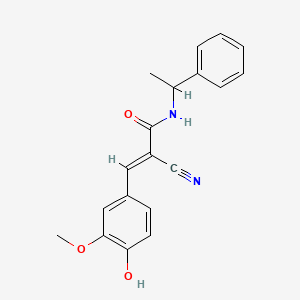
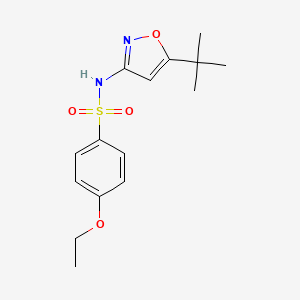
![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)
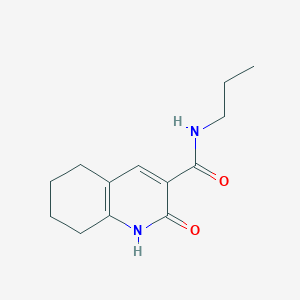
![4-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5365446.png)
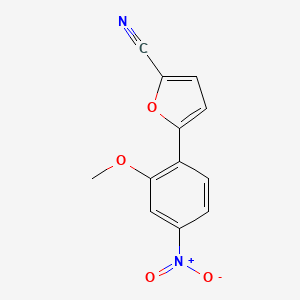
![4-[(4-butylbenzoyl)amino]benzoic acid](/img/structure/B5365456.png)
![6-{[(2S,5R)-5-(thiomorpholin-4-ylmethyl)tetrahydrofuran-2-yl]methyl}nicotinonitrile](/img/structure/B5365457.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5365471.png)
![2-tert-butyl-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5365486.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5365508.png)
![4-tert-butyl-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5365516.png)